molecular formula C19H30N2 B1306304 (4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine CAS No. 436811-32-4

(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine

Cat. No. B1306304
CAS RN: 436811-32-4
M. Wt: 286.5 g/mol
InChI Key: HOFFNRHAINUGIB-UHFFFAOYSA-N
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Description

(4-Allyl-1,2,5-trimethyl-piperidin-4-yl)-phenethyl-amine, also known as 4-allyl-1,2,5-trimethylpiperidine, is an organic compound belonging to the piperidine family of compounds. It is a colorless liquid that has a strong odor and is highly volatile. 4-allyl-1,2,5-trimethylpiperidine has a wide range of applications in the fields of medicine, chemistry and biochemistry. This compound has been used as a building block for the synthesis of various compounds and has been studied for its potential therapeutic applications.

Scientific Research Applications

  • Chemical Synthesis and Biological Activity : The compound is involved in the synthesis of various chemical derivatives, particularly 1,2,5-trimethyl-4-N-arylaminopiperidine derivatives, which have a broad spectrum of biological activity. These derivatives have been synthesized through reactions with alkyl(alkenyl)magnesium halides, indicating potential use in pharmaceutical chemistry (Kuznetsov et al., 1994).

  • Structural Analysis through NMR Spectra : The compound's derivatives have been analyzed using 1H and 13C NMR spectra to study their three-dimensional structures. This research contributes to the understanding of molecular conformations and orientations in chemical compounds, which is vital in drug design and development (Fomichev et al., 1988).

  • Oxidative Amination Processes : The compound plays a role in oxidative amination processes of olefins. This is significant in the synthesis of alkyl and aryl allylamines, key components in natural products, pharmaceutical agents, and agrochemicals (Jin et al., 2021).

  • Synthesis of Stereoscopic Structures : Studies also involve the synthesis of stereoisomeric structures, like 4-acyl(benzoyl)-1, 3-dimethyl and-1, 2, 5-trimethyl-4-piperidinols. This synthesis explores the reactivity of geometric isomers and their functional group orientations, crucial in medicinal chemistry (Unkovskii et al., 1971).

  • Intramolecular Amination and Synthesis of Cyclic Amines : The compound has been utilized in intramolecular amination processes, leading to the synthesis of cyclic amines such as pyrrolidines and piperidines. This is important in the development of new synthetic methodologies for complex organic molecules (Cochet et al., 2012).

  • Catalytic Applications in Organic Synthesis : The compound is involved in catalytic processes, such as Mg(ClO4)2-catalyzed intramolecular amination of allylic alcohols. This method has applications in the total synthesis of complex organic compounds like demethoxyfumitremorgin C (Jiang et al., 2012).

properties

IUPAC Name

1,2,5-trimethyl-N-(2-phenylethyl)-4-prop-2-enylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2/c1-5-12-19(14-17(3)21(4)15-16(19)2)20-13-11-18-9-7-6-8-10-18/h5-10,16-17,20H,1,11-15H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOFFNRHAINUGIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(CN1C)C)(CC=C)NCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70389915
Record name 1,2,5-Trimethyl-N-(2-phenylethyl)-4-(prop-2-en-1-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436811-32-4
Record name 1,2,5-Trimethyl-N-(2-phenylethyl)-4-(2-propen-1-yl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=436811-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,5-Trimethyl-N-(2-phenylethyl)-4-(prop-2-en-1-yl)piperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70389915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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